1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine
Description
Properties
Molecular Formula |
C21H27FN2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27FN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3 |
InChI Key |
ACOWOQUFFPLMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-fluorobenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Cytotoxicity of Piperazine Derivatives
- Key Insight : The 4-chlorobenzhydryl group in demonstrated potent cytotoxicity (IC₅₀ <10 µM), suggesting that halogenation and bulkier substituents enhance anticancer activity. The target compound’s 3-fluorobenzyl group may confer similar benefits but requires experimental validation .
Dopamine Receptor Affinity
Table 2: Dopamine D2 Receptor Binding
- Key Insight : Substituents like methoxyphenyl () or fluorophenyl () improve receptor selectivity. The target compound’s 3-ethoxy-4-methoxybenzyl group may similarly enhance interactions with dopamine receptors, though fluorine’s role in this context is less clear .
Antimicrobial Activity
Table 3: Antibacterial and Antifungal Activity
- Key Insight : Methoxy and ethoxy groups (e.g., ) enhance antifungal activity by disrupting virulence pathways. The target compound’s 3-ethoxy-4-methoxybenzyl group may similarly inhibit microbial growth, but fluorine’s contribution to antibacterial efficacy remains unexplored .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
- The target compound’s 3-fluorobenzyl group may further elevate LogP, favoring blood-brain barrier penetration .
Biological Activity
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H27FN2O2
- Molecular Weight : 358.4 g/mol
- IUPAC Name : 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
The compound features a piperazine ring substituted with ethoxy and methoxy groups, as well as a fluorobenzyl moiety. These structural components are crucial for its biological activity.
Anticancer Properties
Research indicates that 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine exhibits significant anticancer activity. The presence of fluorine is associated with enhanced potency against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of cell cycle progression and activation of caspases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 10.38 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.00 | Inhibition of proliferation |
Receptor Binding Affinity
The compound has been investigated for its affinity to various receptors, particularly aminergic receptors. Its binding profile suggests potential effects on neurotransmitter systems, which may be beneficial in treating psychiatric disorders.
The mechanism by which 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine exerts its biological effects involves:
- Receptor Modulation : Interaction with dopamine and serotonin receptors may contribute to its neuropharmacological effects.
- Cellular Pathways : Induction of necroptosis and apoptosis through the activation of specific signaling pathways, including those involving caspases and p53.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.
- Neuropharmacological Effects : Research exploring the compound's interaction with aminergic receptors showed promising results in modulating anxiety-like behaviors in animal models.
Q & A
Basic: What are the optimized synthetic routes for 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-fluorobenzyl)piperazine?
Answer:
The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:
- Coupling reactions : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorobenzyl or ethoxy-methoxybenzyl groups. For example, 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives under CuSO₄·5H₂O and sodium ascorbate catalysis .
- Benzoylation : Reacting 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate) or crystallization with diethyl ether .
Advanced: How does the substitution pattern on the benzyl groups influence biological activity?
Answer:
Substituent position and electronic properties critically affect target interactions:
- Fluorine position : 3-Fluorobenzyl enhances tyrosine kinase inhibition compared to 2- or 4-fluoro analogs due to steric and electronic compatibility with hydrophobic binding pockets .
- Methoxy/ethoxy groups : The 3-ethoxy-4-methoxy substitution on the benzyl ring improves metabolic stability and bioavailability by reducing oxidative degradation .
- SAR studies : Methyl groups on the piperazine nitrogen (e.g., 4-methylpiperazine) increase potency, while sulfonylation disrupts salt bridges with target residues (e.g., E167 in PLpro), reducing activity .
Basic: What spectroscopic methods are recommended for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., splitting patterns for fluorobenzyl protons at δ 7.01–7.33 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 365.135 g/mol for nitro/trifluoromethyl analogs) .
- IR spectroscopy : Identify carbothioamide (C=S stretch ~1200 cm⁻¹) or ester carbonyl groups (C=O ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy?
Answer:
- Beta-cyclodextrin inclusion : Reduces toxicity by improving solubility but may lower activity due to steric hindrance .
- PK/PD modeling : Correlate plasma concentration-time profiles (e.g., AUC, Cmax) with tumor growth inhibition in xenograft models.
- Metabolite profiling : Identify active metabolites (e.g., dealkylated or hydroxylated derivatives) contributing to efficacy .
Advanced: What in silico strategies predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, PLpro) .
- QSAR models : Train on datasets with substituent descriptors (e.g., Hammett σ, logP) to predict IC₅₀ values for DPP-IV or kinase inhibition .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD <2 Å over 100 ns) to validate binding modes .
Basic: How to assess compound stability under varying experimental conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Heat to 60°C for 48h in DMSO or aqueous solution; check for precipitate or color change .
- Light sensitivity : Expose to UV-Vis light (λ=254 nm) for 72h; quantify photodegradation products via LC-MS .
Advanced: What strategies enhance selectivity for kinase targets (e.g., EGFR over VEGFR)?
Answer:
- Fragment-based design : Optimize the 1-(4-fluorobenzyl)piperazine fragment to exploit hydrophobic back pockets unique to EGFR .
- Selectivity screens : Test against kinase panels (e.g., Eurofins DiscoverX) to identify off-target hits (e.g., IC₅₀ ratios >10-fold).
- Covalent inhibitors : Introduce acrylamide warheads to target non-conserved cysteine residues (e.g., C797 in EGFR) .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
- Byproducts : Unreacted benzyl halides or over-alkylated piperazines.
- Mitigation : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- QC : Monitor via TLC (Rf = 0.3–0.5 in 1:2 ethyl acetate/hexane) and NMR impurity profiling .
Advanced: How to design PROTACs (PROteolysis-Targeting Chimeras) using this scaffold?
Answer:
- Linker optimization : Attach E3 ligase ligands (e.g., pomalidomide) via PEG or alkyl spacers to balance solubility and cell permeability .
- Ternary complex assays : Use SPR or NanoBRET to validate target-PROTAC-E3 ligase engagement.
- In vivo validation : Test in MDA-MB-231 xenografts for tumor regression (e.g., ≥50% reduction at 10 mg/kg) .
Advanced: What computational tools predict metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
